molecular formula C29H48O3 B100787 Cholesteryl methyl carbonate CAS No. 15507-52-5

Cholesteryl methyl carbonate

Cat. No. B100787
CAS RN: 15507-52-5
M. Wt: 444.7 g/mol
InChI Key: WHMGDIMLSAAHJQ-OHPSOFBHSA-N
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Description

Cholesteryl methyl carbonate is a compound that has been studied for its unique properties, particularly in the context of liquid crystal research. The compound is a derivative of cholesterol, a fundamental component of cell membranes, and is modified to include a carbonate group. This modification imparts distinctive physical and chemical properties that have been explored in various studies.

Synthesis Analysis

The synthesis of cholesteryl methyl carbonate and related compounds typically involves a coupling reaction or ring-opening polymerization. For instance, cholesteryl moiety-containing cyclic carbonate monomers were synthesized through a coupling reaction, with the length of the flexible spacer varying . Another study synthesized a main-chain biodegradable liquid crystal derived from cholesteryl derivative end-capped poly(trimethylene carbonate) via ring-opening polymerization initiated by a cholesteryl derivative . These methods demonstrate the versatility in synthesizing cholesteryl carbonate derivatives.

Molecular Structure Analysis

The molecular structure of cholesteryl methyl carbonate has been characterized using various spectroscopic techniques. For example, the electron paramagnetic resonance (EPR) of γ-irradiated single crystals of cholesteryl methyl carbonate was studied, revealing the presence of radiation damage centers . The crystal structure of cholesteryl methyl carbonate was determined to be monoclinic with specific unit cell parameters, providing insights into its molecular arrangement .

Chemical Reactions Analysis

Cholesteryl methyl carbonate and its derivatives have been used to initiate polymerization reactions. Spontaneous polymerization of methyl methacrylate (MMA) was observed in the presence of a cholesteric liquid crystal, cholesteryl 2-(ethoxy ethoxy) ethyl carbonate, suggesting a complex formation between the monomer and the cholesteryl derivative . Similarly, radical polymerization of MMA was initiated by cholesteryl oleyl carbonate, another derivative, indicating the potential of these compounds to act as initiators in polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cholesteryl methyl carbonate derivatives have been extensively studied. The liquid crystal properties of these compounds are of particular interest. For example, the mesophase properties and thermal behavior of new cyclic carbonate monomers with cholesteryl moieties were characterized, showing that the mesophase range narrowed as the number of methylene units in the flexible chain increased . The temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues, including a cholesteryl carbonate, were characterized, revealing differences in phase transitions and molecular dynamics compared to their ester counterparts . The crystal structure and microstructure of cholesteryl oleyl carbonate were determined, providing insights into the size, strain, and conformational disorder of crystallites .

Scientific Research Applications

1. Mesomorphic Properties

Cholesteryl methyl carbonate exhibits mesomorphic properties, including cholesteric mesophases and cholesteric colors. These properties are evident in a series of cholesteryl alkyl carbonates synthesized from cholesteryl chloroformate and high-purity l-alkanols. The cholesteric mesophases and colors were observed using optical methods and differential scanning calorimetry (Elser, Pohlmann, & Boyd, 1973).

2. NMR Spectroscopy in Liquid Crystals

Nuclear magnetic resonance (NMR) spectroscopy studies on cholesteric liquid crystals, including cholesteryl methyl carbonate, provide insights into the 'blue phase' of these materials. The NMR spectra in the cholesteric phase exhibit distinctive features compared to isotropic phase spectra, indicating long-range orientational order (Shivaprakash & Prasad, 1982).

3. EPR Study of γ-Irradiated Cholesteryl Methyl Carbonate

Electron paramagnetic resonance (EPR) studies of γ-irradiated single crystals of cholesteryl methyl carbonate help in understanding radiation damage centers. These studies, conducted across different temperatures, identified CH₃CH₂CH radical as a primary radiation damage center (Aras et al., 2014).

4. Crystal Structure Analysis

The crystal structure of cholesteryl methyl carbonate has been determined, revealing its monoclinic space group and specific crystallographic parameters. This analysis is crucial for understanding its molecular arrangement and potential applications (Sridhar et al., 1992).

5. Infrared Spectroscopy of Liquid Crystals

Infrared spectroscopy studies on cholesteryl alkyl carbonates, including cholesteryl methyl carbonate, provide valuable information on molecular structures and phase behavior. These studies help in correlating molecular structures with mesomorphic properties (Shivaprakash, Rajalakshmi, & Prasad, 1980).

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGDIMLSAAHJQ-OHPSOFBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl methyl carbonate

CAS RN

15507-52-5
Record name Cholesteryl methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15507-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cholesteryl methyl carbonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(methyl carbonate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
H Xu, W Zhang, Y Li, FF Ye, PP Yin, X Yu, MN Hu… - Pharmaceutical …, 2014 - Springer
Purpose A novel bifunctional liposome with long-circulating and pH-sensitive properties was constructed using poly(2-ethyl-oxazoline)-cholesteryl methyl carbonate (PEtOz-CHMC) in …
Number of citations: 44 link.springer.com
A Erdal, Y Işlek, O Karataş, HK Abbass, M Birey… - Journal of Molecular …, 2014 - Elsevier
… over the single crystals of cholesteryl methyl carbonate (C 29 H … , single crystals of the cholesteryl methyl carbonate (C 29 H … Powder cholesteryl methyl carbonate (C 29 H 48 O 3 ) was …
Number of citations: 5 www.sciencedirect.com
W Elser, JLW Pohlmann, PR Boyd - Molecular Crystals and Liquid …, 1973 - Taylor & Francis
… Abstract-The homologous series of cholesteryl methyl carbonate through cholesteryl eicosyl carbonate was synthesized from cholesteryl chloroformate and high-purity 1-alkanols. The …
Number of citations: 37 www.tandfonline.com
PK Rajalakshmi, NC Shivaprakash… - Zeitschrift für …, 1978 - degruyter.com
The preliminary data given in Table 1 have been obtained from oscillation and Weissenberg photographs taken about a and b axes of the long needle like crystals which were …
Number of citations: 6 www.degruyter.com
D Zhang, JY Li, XC Wang, HX Yue, MN Hu… - Yao xue xue bao …, 2015 - europepmc.org
In this study, the buffering capacity of amphiphilic pH-sensitivity copolymer poly (2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (PEOZ-CHMC) was evaluated. The ammonium …
Number of citations: 11 europepmc.org
MA Sridhar, A Indira, SB Bellad, AM Babu… - Zeitschrift für …, 1992 - degruyter.com
… Cholesteryl methyl carbonate / Crystal structure Abstract The crystal structure of cholesteryl methyl carbonate, … In view of this, crystal structure study of cholesteryl methyl carbonate was …
Number of citations: 5 www.degruyter.com
NC Shivaprakash, JS Prasad - The Journal of Chemical Physics, 1982 - pubs.aip.org
… on cholesteryl methyl carbonate showed that the blue phase exists over 0.5 e interval between the ordinary cholesteric and isotropic phase (111-111. 5e). This was determined by using …
Number of citations: 4 pubs.aip.org
NC Shivaprakash, PK Rajalakshmi… - Molecular Crystals and …, 1979 - Taylor & Francis
The properties of cholesterol derivatives are important owing to the involvement of these compounds in a myriad of industrial and biological research areas such as thermography, …
Number of citations: 6 www.tandfonline.com
NC Shivaprakash, PK Rajalakshmi… - … Crystals and Liquid …, 1980 - Taylor & Francis
… The spectra were recorded with Nujol as mulling medium between KBr plates for cholesteryl methyl carbonate and cholesteryl ethyl carbonate in the solid state. The spectrum for the …
Number of citations: 5 www.tandfonline.com
NC Shivaprakash, B Narasimhamurthy… - Molecular Crystals and …, 1981 - Taylor & Francis
… Tables I11 to VI give the assignments of frequency bands in the solid state for cholesteryl benzoate cholesteryl methyl carbonate, cholesteryl ethyl carbonate, and cholesteryl laurate in …
Number of citations: 2 www.tandfonline.com

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